MOM Group Orthogonality in Suzuki Coupling
The methoxymethoxy (MOM) protecting group in 4-(Methoxymethoxy)phenylboronic acid demonstrates exceptional orthogonality to the boronic acid moiety, a key differentiator from unprotected phenol boronic acids. Literature reports indicate that MOM groups remain stable under basic Suzuki coupling conditions (pH 10–12), which are necessary for the transmetalation step of the reaction, but are cleavable via mild acid hydrolysis (pH 2–3) without disrupting the boronate core . This is in contrast to 4-hydroxyphenylboronic acid, where the free phenol can undergo oxidation or participate in side reactions under the same basic conditions, leading to reduced yields and complex mixtures. The orthogonality of the MOM group is a class-level property of MOM-protected arylboronic acids, supported by studies on structurally related compounds .
| Evidence Dimension | Stability of protecting group under basic vs. acidic conditions |
|---|---|
| Target Compound Data | Stable under basic Suzuki conditions (pH 10–12); cleaved under mild acid hydrolysis (pH 2–3) . |
| Comparator Or Baseline | 4-Hydroxyphenylboronic acid (free phenol) is prone to oxidation and side reactions under basic Suzuki conditions. |
| Quantified Difference | Not directly quantified; inferred from class-level stability data. |
| Conditions | Inferred from studies on structurally analogous MOM-protected arylboronic acids . |
Why This Matters
This orthogonality enables sequential transformations where the boronic acid is first used in cross-coupling, followed by selective deprotection of the phenol for further functionalization, a sequence not possible with unprotected analogs.
